5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that integrates a brominated benzoic acid with a 1,2,4-triazole moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent and in the development of pharmaceuticals.
Source: The compound is synthesized from commercially available starting materials and has been characterized using various analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry.
Classification: It falls under the category of heterocyclic compounds, specifically triazoles, which are known for their biological activities. The presence of the bromine atom enhances its reactivity and potential biological interactions.
The synthesis of 5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4H-1,2,4-triazole with 5-bromo-2-benzenecarboxylic acid.
The molecular structure of 5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid can be represented as follows:
The compound consists of:
5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid participates in various chemical reactions typical of carboxylic acids and triazoles.
These reactions often require specific catalysts or reagents to enhance yields and selectivity. Monitoring reaction progress through techniques such as Thin Layer Chromatography is standard practice.
The mechanism of action for compounds like 5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid often involves interaction with biological targets such as enzymes or receptors.
In vitro studies have demonstrated its effectiveness against various cancer cell lines, indicating a promising anticancer profile.
5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid exhibits several notable physical and chemical properties:
Characterization techniques such as Infrared Spectroscopy and Nuclear Magnetic Resonance provide insights into functional groups and molecular environment.
5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid has several scientific uses:
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry due to its exceptional capacity for hydrogen bonding, metabolic stability, and balanced lipophilicity. This heterocycle serves as a bioisostere for carboxylic acids, amides, and esters, enabling optimized pharmacokinetic properties while retaining target affinity. Clinically approved drugs incorporating this motif include the antifungal agents fluconazole and voriconazole, the aromatase inhibitors letrozole and anastrozole (breast cancer therapeutics), and the antiviral ribavirin [5] [9]. The triazole ring participates in key ligand-receptor interactions, acting as a hydrogen bond acceptor/donor and engaging in π-π stacking or metal coordination. For instance, in aromatase inhibitors, the triazole nitrogen coordinates with the heme iron of cytochrome P450 19A1 [6] [9].
Hybridization strategies leverage the triazole’s synthetic versatility to tether diverse pharmacophores. In benzoic acid hybrids, the triazole often serves as a rigid linker that orients the carboxylic acid moiety for enhanced target engagement. This approach has yielded compounds with broad bioactivities, including anticancer, antimicrobial, and antioxidant effects [4] [6]. The structural diversity achievable is illustrated by derivatives such as ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate (CAS: 1351393-23-1), where the triazole enables further functionalization at the N1 position [1].
Table 1: Clinically Relevant 1,2,4-Triazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features | Primary Biological Target |
---|---|---|---|
Letrozole | Anticancer (Breast) | Benzylic nitrile, Triazole | Aromatase (CYP19A1) |
Voriconazole | Antifungal | α-(2,4-Difluorophenyl), Fluoro-pyrimidine | Lanosterol 14α-Demethylase (CYP51) |
Ribavirin | Antiviral | Ribose moiety, Carboxamide | Inosine monophosphate dehydrogenase |
Anastrozole | Anticancer (Breast) | Bis-(p-cyanophenyl)methyl, Triazole | Aromatase (CYP19A1) |
Fluconazole | Antifungal | Bis-triazole ethanol | Lanosterol 14α-Demethylase (CYP51) |
Bromine substitution on aromatic rings profoundly influences the physicochemical and biological properties of drug candidates. As a heavy halogen, bromine exerts strong electron-withdrawing effects via inductive and mesomeric mechanisms, modulating the electron density of adjacent functional groups like carboxylic acids. This enhances hydrogen-bonding capacity and influences pKa values. The van der Waals radius of bromine (1.85 Å) facilitates hydrophobic interactions with enzyme binding pockets, improving binding affinity and selectivity [1] [3] [8].
In triazole-benzoic acid hybrids, bromo substitution at the meta or para position of the benzoic acid ring enhances bioactivity. For example, 5-bromosalicylic acid (5-bromo-2-hydroxybenzoic acid, CAS: 89-55-4) demonstrates distinct hydrogen-bonding patterns in its solid-state structure, confirmed by IR spectroscopy (characteristic C=O stretch at 1650 cm⁻¹ and O-H stretch at 3200–3500 cm⁻¹) [8]. When incorporated into hybrid scaffolds like 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid, the bromo group augments:
Computational studies (DFT/B3LYP level) demonstrate that bromo substitution lowers the bond dissociation enthalpy (BDE) of the carboxylic O-H bond by ~3–5 kcal/mol, enhancing radical scavenging potential in antioxidant assays like DPPH and ABTS⁺ [3]. This electronic modulation underpins the improved bioactivity observed in brominated derivatives.
Table 2: Impact of Bromo Substitution on Key Molecular Properties
Property | Non-Brominated Analogs | 5-Bromo-Substituted Analogs | Biological Consequence |
---|---|---|---|
log P (Calculated) | 1.2 – 1.8 | 2.3 – 2.9 | Enhanced membrane permeability |
Carboxylic Acid pKa | 4.0 – 4.2 | 3.6 – 3.8 | Improved hydrogen-bonding capacity |
O-H BDE (kcal/mol) | 88 – 90 | 83 – 85 | Increased antioxidant activity (HAT mechanism) |
Van der Waals Volume | Reference | +25–30 ų | Improved fit in hydrophobic pockets |
The strategic fusion of benzoic acid and 1,2,4-triazole fragments emerged in the early 2000s, driven by the need for multifunctional scaffolds with improved target polypharmacology. Initial work focused on antifungal azoles, where benzoic acid moieties replaced traditional alcohol functionalities to enhance solubility and metal-coordination capacity. A pivotal advancement occurred with the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives, which demonstrated dual anticancer and antioxidant activities [4] [6].
Synthetic methodologies evolved to enable diverse functionalization:
The discovery that 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives act as kinase inhibitors marked a significant milestone. Crystallographic studies revealed that the triazole nitrogen N2 mimics carbonyl oxygen in amide bioisosterism, forming hydrogen bonds with catalytic lysine residues (e.g., in CSNK2A1, Lys68) and buried water molecules [7]. This scaffold’s versatility is evidenced by its applications:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1